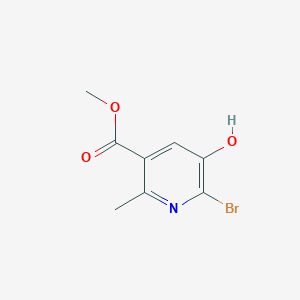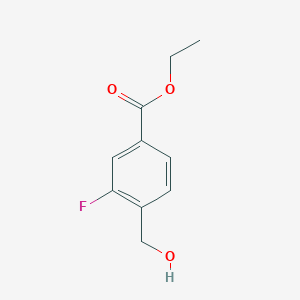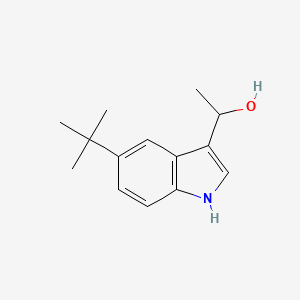
1-(5-(tert-Butyl)-1H-indol-3-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-(tert-Butyl)-1H-indol-3-yl)ethanol is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(tert-Butyl)-1H-indol-3-yl)ethanol can be achieved through various methods. One common approach involves the reaction of 5-tert-butylindole with ethylene oxide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient and sustainable method for the synthesis of tertiary butyl esters, including the target compound . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purity.
化学反应分析
Types of Reactions
1-(5-(tert-Butyl)-1H-indol-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halides or amines.
科学研究应用
1-(5-(tert-Butyl)-1H-indol-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 1-(5-(tert-Butyl)-1H-indol-3-yl)ethanol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, leading to changes in cellular processes. The presence of the indole moiety allows it to interact with biological receptors, potentially leading to therapeutic effects .
相似化合物的比较
Similar Compounds
- 1-(5-(tert-Butyl)-1H-indol-3-yl)methanol
- 1-(5-(tert-Butyl)-1H-indol-3-yl)acetic acid
- 1-(5-(tert-Butyl)-1H-indol-3-yl)amine
Uniqueness
1-(5-(tert-Butyl)-1H-indol-3-yl)ethanol is unique due to the presence of both the tert-butyl group and the ethanol moiety.
属性
分子式 |
C14H19NO |
|---|---|
分子量 |
217.31 g/mol |
IUPAC 名称 |
1-(5-tert-butyl-1H-indol-3-yl)ethanol |
InChI |
InChI=1S/C14H19NO/c1-9(16)12-8-15-13-6-5-10(7-11(12)13)14(2,3)4/h5-9,15-16H,1-4H3 |
InChI 键 |
KZCOGPHFWSLQCD-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CNC2=C1C=C(C=C2)C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





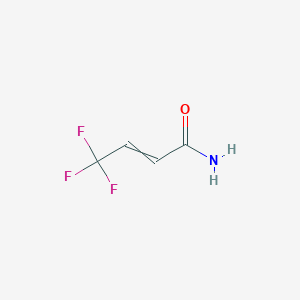
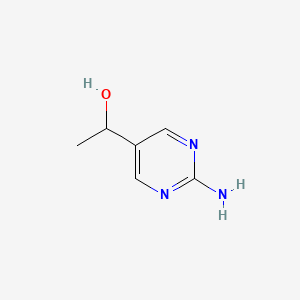
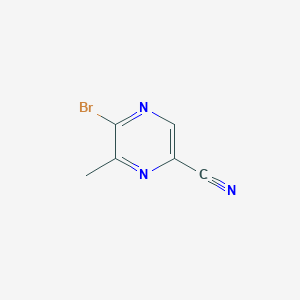
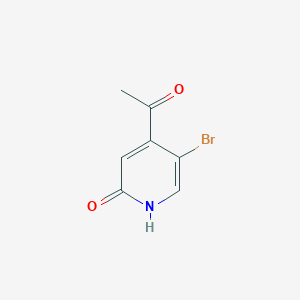
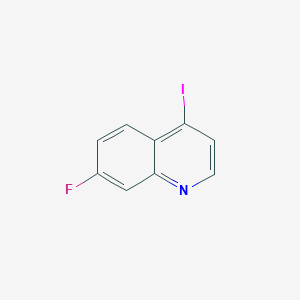
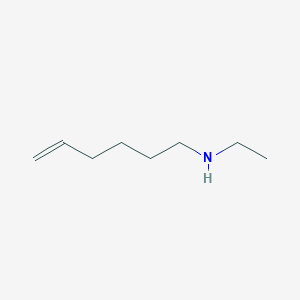

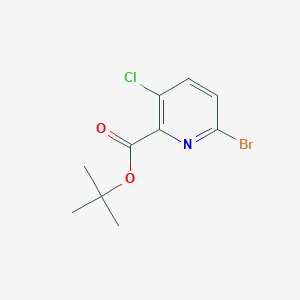
![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)ethan-1-amine hydrochloride](/img/structure/B13657617.png)
